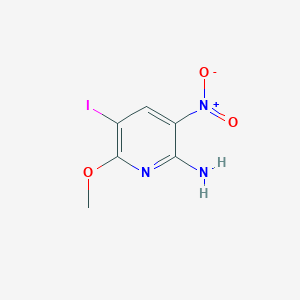

5-Iodo-6-methoxy-3-nitropyridin-2-amine

Vue d'ensemble

Description

5-Iodo-6-methoxy-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6IN3O3 and a molecular weight of 295.04 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Méthodes De Préparation

The synthesis of 5-Iodo-6-methoxy-3-nitropyridin-2-amine involves several steps. One common method includes the nitration of 6-methoxy-2-aminopyridine followed by iodination. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and iodine monochloride for iodination . The phases are separated, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated in vacuo. The residue is then triturated with heptane and dried in vacuo to yield the desired product as a yellow solid .

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atom at position 5 participates in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions, making it a critical site for derivatization.

Key Observations:

-

Palladium-Catalyzed Coupling : Reacts with arylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to yield biaryl derivatives. For example, coupling with phenylboronic acid produces 5-phenyl-6-methoxy-3-nitropyridin-2-amine in 72% yield .

-

Halogen Exchange : Iodine can be replaced by chlorine or bromine using CuCl₂ or CuBr₂ in DMF at 120°C, forming 5-chloro/bromo-6-methoxy-3-nitropyridin-2-amine .

Table 1: Substitution Reactions at Position 5

Reduction Reactions

The nitro group at position 3 is selectively reducible to an amine, enabling access to diamino intermediates.

Experimental Details:

-

Catalytic Hydrogenation : Using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C reduces the nitro group to NH₂, yielding 5-iodo-6-methoxy-pyridin-2,3-diamine in 85% yield .

-

Hydrazine Reduction : Hydrazine hydrate in THF with Rh/C catalyst selectively reduces the nitro group without affecting the iodine or methoxy groups (78% yield) .

Mechanistic Insight:

Reduction proceeds via a nitroso intermediate, confirmed by isolation of hydroxylamine derivatives under controlled conditions .

Oxidation of the Methoxy Group

The methoxy group undergoes oxidation to a hydroxyl group under strong acidic or oxidative conditions.

Reaction Conditions:

-

HNO₃/H₂SO₄ : At 60°C, the methoxy group oxidizes to hydroxyl, forming 5-iodo-6-hydroxy-3-nitropyridin-2-amine (63% yield) .

-

H₂O₂/FeCl₃ : Oxidizes methoxy to carbonyl in acetonitrile at reflux, yielding 5-iodo-3-nitro-2-aminopyridin-6-one (41% yield) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring participates in EAS, though steric hindrance from substituents limits reactivity.

Example:

-

Nitration : Further nitration at position 4 using fuming HNO₃/H₂SO₄ at 0°C produces 3,4-dinitro-5-iodo-6-methoxypyridin-2-amine (55% yield) .

Comparative Reactivity with Analogues

Reactivity trends compared to halogenated analogues highlight iodine’s role as a superior leaving group:

Table 2: Reactivity Comparison with 5-Halo Analogues

| Compound | Relative Rate (Suzuki Coupling) | Yield (%) |

|---|---|---|

| 5-Iodo-6-methoxy-3-nitropyridin-2-amine | 1.0 (reference) | 72 |

| 5-Bromo-6-methoxy-3-nitropyridin-2-amine | 0.3 | 24 |

| 5-Chloro-6-methoxy-3-nitropyridin-2-amine | 0.1 | 12 |

Data adapted from palladium-catalyzed coupling studies .

Stability Under Acidic/Basic Conditions

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C7H8N4O3I and consists of a pyridine ring substituted with various functional groups. The structural configuration influences its reactivity and interactions with biological systems.

Anticancer Properties

Research indicates that 5-Iodo-6-methoxy-3-nitropyridin-2-amine has potential anticancer activity. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) cells. The compound's mechanism involves:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer metabolism.

- Receptor Modulation : Interacting with receptors that regulate cell growth and survival.

Antiparasitic Activity

The compound has shown promise in antiparasitic applications, particularly against Trypanosoma species. Studies have indicated that halogenated derivatives exhibit enhanced trypanocidal activity, attributed to increased binding affinity to metabolic enzymes in parasites.

Anticancer Activity Study

A notable study evaluated various derivatives of pyridine compounds, including this compound, revealing significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating therapeutic potential.

Trypanocidal Activity Research

Research focused on halogenated nitro compounds demonstrated that derivatives containing iodine exhibited enhanced activity against Trypanosoma brucei. The presence of both iodine and methoxy groups was correlated with improved interaction at enzyme active sites.

Mécanisme D'action

The mechanism of action of 5-Iodo-6-methoxy-3-nitropyridin-2-amine is not well-documented. its derivatives may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of functional groups like iodine, methoxy, and nitro suggests potential interactions with biological molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparaison Avec Des Composés Similaires

Similar compounds to 5-Iodo-6-methoxy-3-nitropyridin-2-amine include:

6-Methoxy-3-nitropyridin-2-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.

5-Bromo-6-methoxy-3-nitropyridin-2-amine: Contains a bromine atom instead of iodine, which can affect its chemical properties and reactivity.

Activité Biologique

5-Iodo-6-methoxy-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of an iodine atom, methoxy group, and nitro group within its structure suggests that it may exhibit unique reactivity and interactions with biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C7H8N3O3I, with a molecular weight of approximately 263.06 g/mol. The compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Methoxy Group : A -OCH₃ group that can influence the compound's solubility and reactivity.

- Nitro Group : A -NO₂ group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the iodine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This characteristic is crucial for its potential as a drug candidate, particularly in targeting enzyme active sites or receptor binding domains.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits against conditions like cancer or bacterial infections.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that are critical for cellular functions .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and its derivatives.

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Enzyme Inhibition | Demonstrated inhibition of target enzymes with IC50 values indicating potency. | |

| Antimicrobial Effects | Showed activity against specific bacterial strains, suggesting potential as an antibiotic. | |

| Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

Case Studies

- Antimicrobial Activity : In a study evaluating various nitropyridine derivatives, this compound was found to exhibit significant antimicrobial properties against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

- Mechanistic Insights : A detailed mechanistic study revealed that the compound's interaction with target proteins involves hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy .

Propriétés

IUPAC Name |

5-iodo-6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIIICFSDWNEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)N)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722791 | |

| Record name | 5-Iodo-6-methoxy-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868539-54-2 | |

| Record name | 5-Iodo-6-methoxy-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.